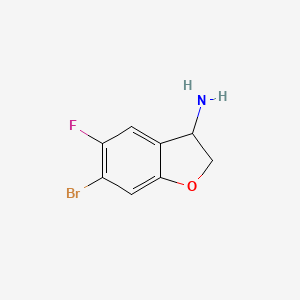

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Description

The compound 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogenated benzofuran derivative featuring a bromine atom at position 6 and a fluorine atom at position 5 on the aromatic ring.

Properties

Molecular Formula |

C8H7BrFNO |

|---|---|

Molecular Weight |

232.05 g/mol |

IUPAC Name |

6-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7BrFNO/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2,7H,3,11H2 |

InChI Key |

AJQKHZRWUOTIEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC(=C(C=C2O1)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, have shown significant antimicrobial properties. Research indicates that the presence of halogen substituents at specific positions on the benzofuran ring enhances antibacterial activity. For instance, studies have demonstrated that benzofuran compounds with substitutions at the 4th, 5th, and 6th positions exhibit potent activity against various Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often evaluated through their inhibition zones against standard reference drugs like ciprofloxacin and ketoconazole .

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference Drug |

|---|---|---|---|

| This compound | Staphylococcus aureus | 23 | Ciprofloxacin |

| This compound | Escherichia coli | 24 | Ketoconazole |

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. For example, compounds derived from benzofuran have been synthesized and tested against various cancer cell lines such as ovarian cancer (A2780) and breast cancer (MCF-7). Notably, certain derivatives have shown significant inhibitory effects on cell growth and have been linked to the inhibition of critical kinases involved in cancer progression .

| Compound | Cancer Cell Line | Inhibition Rate | Mechanism |

|---|---|---|---|

| This compound | A2780 | 59% | Src kinase inhibition |

| Benzofuran-substituted chalcones | MCF-7 | Better than control | Cytotoxic effects |

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Studies indicate that certain benzofuran derivatives can inhibit nitric oxide production in vitro, demonstrating their potential as anti-inflammatory agents. For instance, a derivative of this compound has shown an IC50 value of 5.28 μM in inhibiting NO production, highlighting its therapeutic potential in inflammatory diseases .

Mechanistic Insights

The mechanisms behind the biological activities of this compound are largely attributed to its ability to interact with specific biological targets. For instance:

- Antimicrobial Mechanism : The presence of halogen atoms enhances the lipophilicity of the compound, facilitating its penetration into bacterial membranes and disrupting cellular functions.

- Anticancer Mechanism : The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival is crucial for its anticancer effects.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key analogues, focusing on substituent positions, molecular formulas, and physicochemical

Key Research Findings

- Positional Isomerism : Adjacent halogens (e.g., 5-Br/6-F in vs. 6-Br/5-F hypothesized) may induce steric clashes or electronic effects. Fluorine’s electron-withdrawing nature reduces amine basicity, while bromine’s bulkiness impacts molecular packing in crystalline forms.

- Stereochemistry : Enantiomers like the (R)- and (S)-configurations () exhibit divergent biological activities. For example, (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine shows higher binding affinity to serotonin receptors in preclinical studies.

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications, whereas free bases () are more lipophilic, favoring blood-brain barrier penetration.

Biological Activity

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C8H7BrFNO

- CAS Number : 130990089

- Physical State : Solid

- Melting Point : Data not specified in current literature.

Research indicates that compounds like this compound may act as inhibitors of the Bromodomain and Extra-Terminal (BET) proteins, which are involved in regulating gene expression. BET inhibitors have shown promise in treating various cancers and inflammatory diseases due to their ability to modulate transcriptional processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance:

- Breast Cancer : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .

Antimicrobial Properties

The presence of halogen substituents in benzofuran derivatives has been linked to enhanced antimicrobial activity. In particular:

- Bacterial Inhibition : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.04 to 0.05 mM .

Study 1: Antitumor Efficacy

A study focused on a series of dihydrobenzofurans found that derivatives with similar structures to this compound exhibited high potency as BD2-selective BET inhibitors. These compounds showed improved solubility and metabolic stability compared to earlier analogs, making them promising candidates for further development in cancer therapies .

Study 2: Antimicrobial Activity

In a comparative analysis of various benzofuran derivatives, it was observed that those containing halogen substitutions exhibited superior antibacterial activity. The study reported that derivatives with a bromine or fluorine atom significantly inhibited the growth of pathogenic bacteria, suggesting that this compound could be effective against infections caused by resistant bacterial strains .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Mechanism of Action | IC50/MIC Values |

|---|---|---|---|

| Anticancer | Breast Cancer Cell Lines | Induces apoptosis | IC50 < 10 µM |

| Antibacterial | E. coli, S. aureus | Disruption of cell membrane | MIC = 0.04 - 0.05 mM |

| BET Inhibition | Cancer Cells | Inhibition of transcription | IC50 = 7.9 (pIC50) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.